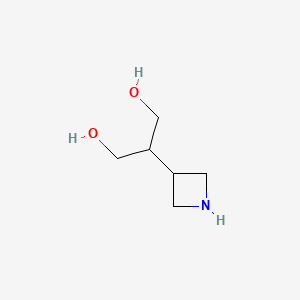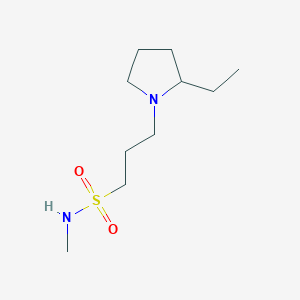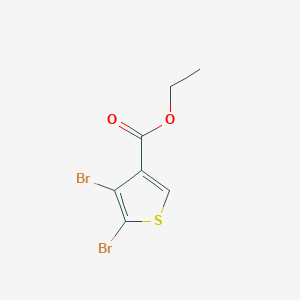![molecular formula C14H21NO3 B6617027 tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate CAS No. 1541795-99-6](/img/structure/B6617027.png)
tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate, also known as TB-HEC, is an important organic compound which has been widely studied in scientific research due to its unique properties. It is a tertiary amine with a carbamate group attached to the nitrogen atom, and is a derivative of the amino acid phenylalanine. TB-HEC has been used in a variety of applications, including as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a model for the study of molecular interactions.
Aplicaciones Científicas De Investigación
Tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a model for the study of molecular interactions. It has been used in the synthesis of various compounds, including amino acids, peptides, and nucleosides. tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate has also been used as a catalyst for the synthesis of a variety of organic molecules, including alkanes, alkenes, and aromatics. In addition, tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate has been used in the study of molecular interactions, such as hydrogen bonding and hydrophobic interactions.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate is not well understood. However, it is believed that the carbamate group of tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate is able to form hydrogen bonds with other molecules, which allows it to act as a catalyst for chemical reactions. In addition, the tert-butyl group of tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate is believed to be able to form hydrophobic interactions with other molecules, which may also play a role in its catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate are not well understood. However, it has been reported to have antimicrobial activity against certain bacteria and fungi. In addition, tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate has been reported to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and handle. In addition, it is a relatively safe reagent, and it does not require special storage conditions. However, tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate has some limitations for use in laboratory experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, its catalytic activity is relatively weak, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the use of tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate. It could be used as a reagent for the synthesis of more complex organic molecules, such as peptides and nucleosides. In addition, it could be used as a catalyst for the synthesis of more complex organic molecules, such as alkanes, alkenes, and aromatics. Furthermore, tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate could be used in the study of molecular interactions, such as hydrogen bonding and hydrophobic interactions. Finally, tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate could be used in the development of new drugs and therapeutic agents, as it has been reported to have antimicrobial and anti-inflammatory activity.
Métodos De Síntesis
Tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate can be synthesized from the reaction of tert-butyl isocyanate and 2-hydroxyethyl phenylmethyl carbamate. The reaction is typically conducted in aqueous solution at a temperature of around 80°C. The reaction proceeds in two steps, with the first step involving the formation of an iminocarbamate intermediate, which then undergoes a hydrolysis reaction to form the final product. The reaction is typically complete in around 30 minutes.
Propiedades
IUPAC Name |
tert-butyl N-[[3-(2-hydroxyethyl)phenyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-10-12-6-4-5-11(9-12)7-8-16/h4-6,9,16H,7-8,10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVOXNWHFTZJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(2-hydroxyethyl)benzylcarbamate | |
CAS RN |
1541795-99-6 |
Source


|
| Record name | tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

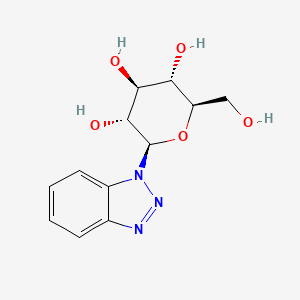

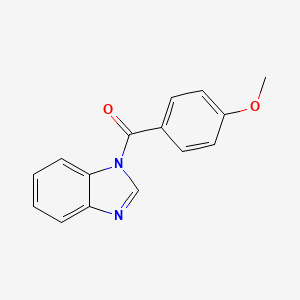
![tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B6616957.png)


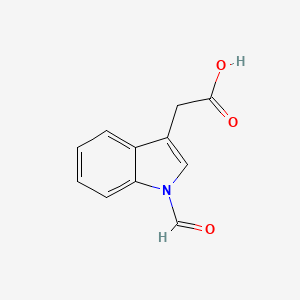
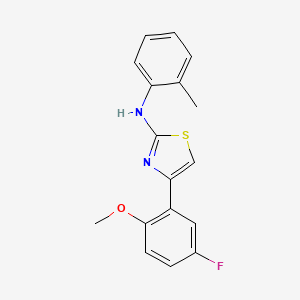
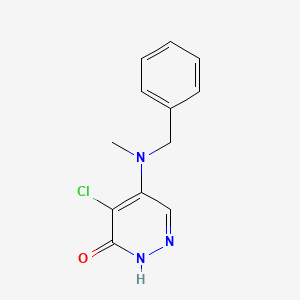
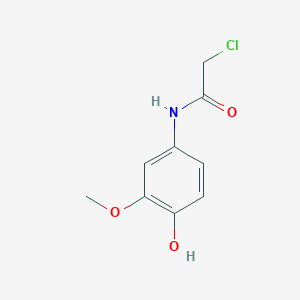
![1-(2,3-Dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)prop-2-en-1-one](/img/structure/B6617002.png)
